4-Bromo-3-chloro-6-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 6-fluoroquinoline under controlled conditions . The reaction usually requires a solvent such as methanol or dimethylformamide and a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pH, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-6-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of halogen atoms.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring structure.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can lead to quinoline derivatives with altered functional groups .
Scientific Research Applications
Chemistry: 4-Bromo-3-chloro-6-fluoroquinoline is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Its structure allows for modifications that can enhance its biological activity against various pathogens .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-6-fluoroquinoline, particularly in its antimicrobial applications, involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, the compound induces double-strand breaks in the bacterial DNA, leading to cell death .
Comparison with Similar Compounds
- 3-Bromo-4-chloro-6-fluoroquinoline
- 4-Bromo-3-chloro-7-fluoroquinoline
- 4-Bromo-6-fluoroquinoline
- 4-Bromo-3-chloro-8-fluoroquinoline
Comparison: Compared to its analogs, 4-Bromo-3-chloro-6-fluoroquinoline exhibits unique reactivity due to the specific positioning of its halogen atoms. This positioning influences its electronic properties and, consequently, its reactivity in chemical reactions. Additionally, the presence of multiple halogens enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-3-chloro-6-fluoroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-9-6-3-5(12)1-2-8(6)13-4-7(9)11/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXCYHQHKQKMGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672651 |
Source
|
Record name | 4-Bromo-3-chloro-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724787-81-9 |
Source
|
Record name | 4-Bromo-3-chloro-6-fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=724787-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chloro-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.